![molecular formula C13H21NO B13080091 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of a butanol backbone substituted with a 2,5-dimethylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbenzylamine and 2-butanone.
Reaction: The 2,5-dimethylbenzylamine is reacted with 2-butanone in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors with automated control of temperature and pressure.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(2,5-Dimethylphenyl)methyl]amino}butane.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways, such as those involved in inflammation or pain perception.
Effects: Altering the activity of target molecules, leading to physiological changes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol
- 4-{[(2,6-Dimethylphenyl)methyl]amino}butan-2-ol
- 4-{[(3,5-Dimethylphenyl)methyl]amino}butan-2-ol
Uniqueness
4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-4-5-11(2)13(8-10)9-14-7-6-12(3)15/h4-5,8,12,14-15H,6-7,9H2,1-3H3 |
InChI Key |
XIQYIRHPSIASQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Ethylimidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13080008.png)
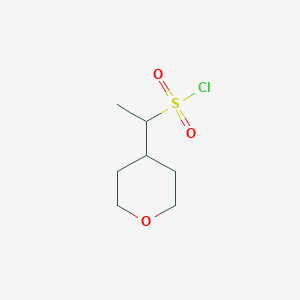
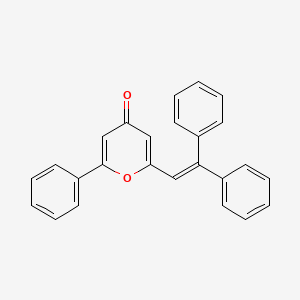
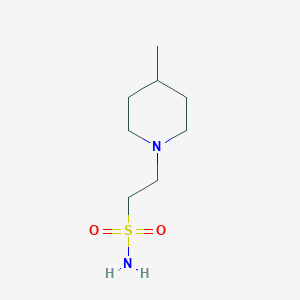
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
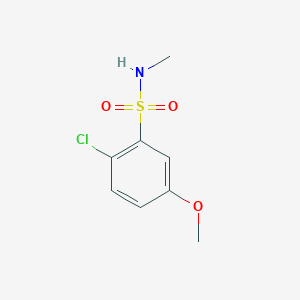
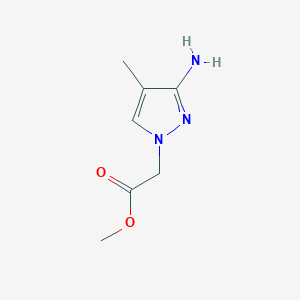
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)

![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
